UV Spectroscopic Fingerprint: 30 nm Hypsochromic Shift Relative to 3,4-Dihydroquinazoline
The 1,4-dihydroquinazoline chromophore exhibits a distinct UV absorption maximum at 290 nm, which is hypsochromically shifted by 30 nm compared to the 320 nm maximum of the 3,4-dihydroquinazoline isomer [1]. This difference provides an unambiguous, instrument-based method for distinguishing between the two regioisomers in reaction mixtures and purity assessments.
| Evidence Dimension | UV–vis absorption maximum (λmax) |
|---|---|
| Target Compound Data | 290 nm (2-phenyl-1,4-dihydroquinazoline derivatives) |
| Comparator Or Baseline | 320 nm (2-phenyl-3,4-dihydroquinazoline derivatives) |
| Quantified Difference | 30 nm hypsochromic (blue) shift for the 1,4-isomer |
| Conditions | UV spectroscopy of purified 2-phenyl-substituted derivatives; solvent not explicitly specified in the archival abstract but consistent with standard organic solvents (ethanol or acetonitrile) |
Why This Matters
This 30 nm shift enables rapid, non-destructive regioisomeric identity confirmation during incoming material inspection or reaction monitoring, preventing misassignment that could compromise structure-activity relationship (SAR) studies.
- [1] Smith, J. G.; Sheepy, J. M. Spectral and structural correlations of 1,4‐ and 3,4‐dihydroquinazolines. J. Heterocycl. Chem. 1975, 12 (2), 231–234. View Source
